molecular formula C21H23N5O3 B2946407 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 1203323-51-6

4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2946407
CAS No.: 1203323-51-6
M. Wt: 393.447
InChI Key: ABPMWPGVZFGIDC-UHFFFAOYSA-N
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Description

4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a benzofuran moiety, a piperazine ring, a pyrimidine core, and a morpholine group

Mechanism of Action

Target of Action

The primary targets of Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The inhibition of iNOS and COX-2 disrupts the biochemical pathways that lead to the production of nitric oxide and prostaglandins . This results in a decrease in the concentration of these pro-inflammatory mediators, reducing inflammation and its associated symptoms .

Pharmacokinetics

The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is a significant reduction in the inflammatory response. Specifically, it has been shown to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

The action of Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone is influenced by the environment in which it is used. For instance, in the context of an inflammatory response, the presence of lipopolysaccharides (LPS) can stimulate the production of iNOS and COX-2 . The compound’s efficacy in inhibiting these enzymes, and thus the inflammatory response, may therefore be influenced by the presence and concentration of such stimulatory factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, including the formation of the benzofuran core, the piperazine ring, and the pyrimidine core, followed by their coupling with the morpholine group. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such complex molecules due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The pyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the piperazine ring can produce N-substituted piperazines.

Scientific Research Applications

4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-{6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine: Similar structure but with a pyrazine moiety instead of benzofuran.

    4-{6-[4-(quinoline-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine: Contains a quinoline moiety.

Uniqueness

4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of the benzofuran moiety, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c27-21(18-13-16-3-1-2-4-17(16)29-18)26-7-5-24(6-8-26)19-14-20(23-15-22-19)25-9-11-28-12-10-25/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPMWPGVZFGIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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